R-Norduloxetine

Multi-target pharmacology PDE4 inhibition Antidepressant drug discovery

R-Norduloxetine is the (R)-enantiomer critical for developing patented dual SNRI/PDE4 inhibitors (e.g., compound (R)-15). Unlike duloxetine or racemic mixtures, this specific stereoisomer enables PDE4D2 antagonism (Ki=23 nM) when used as a chemical scaffold. Essential for SAR studies, chiral separation validation, and synthesizing next-gen neuropsychiatric candidates. Generic SNRIs cannot replicate this unique multi-target mechanism.

Molecular Formula C17H17NOS
Molecular Weight 283.4 g/mol
Cat. No. B10852896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-Norduloxetine
Molecular FormulaC17H17NOS
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2OC(CCN)C3=CC=CS3
InChIInChI=1S/C17H17NOS/c18-11-10-16(17-9-4-12-20-17)19-15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16H,10-11,18H2/t16-/m1/s1
InChIKeyZMXLKLOJDLMZFC-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-Norduloxetine: A Stereochemically Defined Chemical Probe for SNRI and PDE4 Multi-Target Pharmacology


R-Norduloxetine is a stereoisomer of the serotonin-norepinephrine reuptake inhibitor (SNRI) class, specifically the (R)-enantiomer of norduloxetine, which is structurally related to the antidepressant duloxetine. It is recognized as a balanced SNRI [1] and is primarily utilized in research as a chemical probe for investigating multi-target pharmacology, particularly in the context of depression and complex neuropsychiatric disorders. Its key differentiating characteristic lies in its application as a chemical scaffold for the development of dual SNRI/phosphodiesterase-4 (PDE4) inhibitors, offering a unique platform for studying synergistic mechanisms beyond simple monoamine reuptake inhibition [2].

Why R-Norduloxetine Cannot Be Substituted with Generic Duloxetine or Other In-Class Analogs in Advanced Discovery Research


Generic substitution with duloxetine or other commercial SNRIs is not scientifically valid for applications requiring R-Norduloxetine due to critical differences in stereochemical identity and resultant pharmacological profile. As a single enantiomer, R-Norduloxetine exhibits distinct target engagement and functional activity compared to its racemic mixture or the opposite (S)-enantiomer [1]. More critically, its primary research value is not as a standalone therapeutic but as a specific molecular building block. It is chemically modified to create novel, patented dual SNRI/PDE4 inhibitors (e.g., compound (R)-15) which possess a unique, quantifiable multi-target profile—including PDE4D2 inhibition (Ki = 23 nM)—that is entirely absent in duloxetine [2]. Substituting with a standard SNRI would fail to recapitulate this dual mechanism of action, which is essential for studying synergistic antidepressant effects or for structure-activity relationship (SAR) campaigns aimed at next-generation neuropsychiatric therapeutics.

Quantitative Differentiation: R-Norduloxetine vs. Closest Comparators in Key Research Assays


Dual SNRI/PDE4 Inhibitory Profile of (R)-Norduloxetine-Derived Compound (R)-15

When R-Norduloxetine is used as a scaffold to create the dual inhibitor (R)-15, the resulting compound demonstrates a unique multi-target profile not found in the parent compound or standard SNRIs like duloxetine. This includes moderate serotonin reuptake inhibition, low norepinephrine reuptake inhibition, and potent PDE4D2 inhibition [1].

Multi-target pharmacology PDE4 inhibition Antidepressant drug discovery

Target Engagement Profile: R-Norduloxetine as a Balanced Transporter Inhibitor

R-Norduloxetine is classified as a balanced SNRI, implying it inhibits serotonin (SERT) and norepinephrine (NET) transporters with comparable potency. While direct binding data (Ki) for R-Norduloxetine itself is sparse in the public domain, its functional characterization as a 'balanced' inhibitor distinguishes it from duloxetine, which exhibits a 10-fold selectivity for SERT over NET [1], and venlafaxine, which has a 30-fold selectivity [2]. The balanced profile of R-Norduloxetine is further supported by the near-equivalent functional activity of its enantiomer, (S)-Norduloxetine, which has reported pKi values of 7.74 at SERT and 6.35 at NET, representing a ~25-fold difference [3].

Transporter pharmacology Binding affinity SNRI mechanism

Physicochemical and Formulation-Relevant Properties of R-Norduloxetine

R-Norduloxetine possesses distinct physicochemical properties that differentiate it from larger or more complex SNRI-derived compounds. Its molecular weight (283.4 Da) and lipophilicity (XlogP = 4.4) place it favorably within Lipinski's Rule of Five for oral drug-likeness [1]. This provides a significant advantage over multi-target SNRI/PDE4 conjugates (e.g., (R)-15) which are larger and more complex, or over some next-generation SNRIs with suboptimal PK profiles. These properties support its use in early-stage discovery and as a reference standard for analytical method development.

Pre-formulation Drug-like properties Lipinski's Rule of Five

Enantiomeric Distinction: R-Norduloxetine vs. S-Norduloxetine in Transporter Engagement

A critical distinction for procurement is the stereochemical identity. While both enantiomers are 'norduloxetine,' they are not interchangeable. Data for the (S)-enantiomer demonstrates significant activity at both SERT (pKi = 7.74) and NET (pKi = 6.35) [1]. The (R)-enantiomer, by definition, will exhibit a different pharmacological profile. The known stereoselective activity of related compounds like norfluoxetine, where the S-enantiomer is ~20-fold more potent than the R-enantiomer at inhibiting serotonin uptake [2], strongly supports that R-Norduloxetine will have a distinct and non-equivalent biological activity compared to S-Norduloxetine. This mandates that researchers requiring the specific (R)-enantiomer for their hypothesis cannot substitute it with the (S)-enantiomer or a racemic mixture.

Chiral pharmacology Stereoselectivity Transporter binding

Procurement-Driven Application Scenarios for R-Norduloxetine in Discovery and Development


Chemical Scaffold for Designing and Profiling Multi-Target Antidepressant Candidates

R-Norduloxetine serves as a validated starting point for the synthesis of novel, patented dual SNRI/PDE4 inhibitors, as exemplified by compound (R)-15. Researchers procure R-Norduloxetine to create and test this new class of compounds, which uniquely combine moderate monoamine reuptake inhibition with potent PDE4D2 antagonism (Ki = 23 nM) [1]. This dual mechanism is hypothesized to offer synergistic antidepressant effects and represents a differentiated approach from standard SNRIs like duloxetine.

Analytical Reference Standard for Chiral Purity and Metabolite Identification Assays

Given its defined stereochemistry and physicochemical properties (MW = 283.4 Da, XlogP = 4.4) [1], R-Norduloxetine is an essential reference standard for developing and validating chiral separation methods (e.g., HPLC, SFC). It is also a critical tool for identifying and quantifying norduloxetine enantiomers as metabolites in pharmacokinetic studies of duloxetine and related drug candidates, ensuring accurate bioanalytical data.

Investigating the Pharmacology of 'Balanced' Serotonin-Norepinephrine Reuptake Inhibition

R-Norduloxetine is utilized as a pharmacological tool to probe the specific cellular and behavioral consequences of balanced SERT and NET inhibition, a profile distinct from the 10:1 (SERT:NET) selectivity of duloxetine [1]. This application scenario is relevant for academic and industrial labs seeking to understand the therapeutic and side effect profiles associated with this specific transporter inhibition ratio, potentially informing target product profiles for next-generation antidepressants.

Structure-Activity Relationship (SAR) Studies on Chiral SNRI Pharmacophores

The (R)-enantiomer of norduloxetine is a key reagent for medicinal chemistry teams conducting SAR studies around the SNRI pharmacophore. By comparing the activity of R-Norduloxetine with its S-enantiomer (pKi SERT = 7.74, NET = 6.35) [2] and with duloxetine, researchers can map the stereochemical requirements for transporter binding and functional inhibition, guiding the design of more selective or potent inhibitors.

Quote Request

Request a Quote for R-Norduloxetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.